n-[(4-Fluorophenoxy)acetyl]leucine
Description
N-[(4-Fluorophenoxy)acetyl]leucine is a synthetic leucine derivative characterized by a 4-fluorophenoxyacetyl group attached to the amino acid backbone. The 4-fluorophenoxy moiety enhances lipophilicity and metabolic stability, while the leucine core may contribute to biocompatibility and targeted interactions. This compound shares structural similarities with acetylated leucine derivatives used in neurological therapies (e.g., Acetyl-dl-leucine) and chloroacetamides employed as synthetic intermediates .
Properties
CAS No. |
1841-83-4 |
|---|---|
Molecular Formula |
C14H18FNO4 |
Molecular Weight |
283.29 g/mol |
IUPAC Name |
2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H18FNO4/c1-9(2)7-12(14(18)19)16-13(17)8-20-11-5-3-10(15)4-6-11/h3-6,9,12H,7-8H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
SRCPHYIXPIQMTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-[(4-Fluorophenoxy)acetyl]leucine typically follows a two-step process:
- Step 1: Preparation or acquisition of L-leucine or DL-leucine as the amino acid substrate.
- Step 2: Acylation of the amino group of leucine with a 4-fluorophenoxyacetyl derivative, usually an acyl chloride or anhydride, under controlled pH and temperature conditions to yield the N-acylated product.
This approach is consistent with general N-acylation methods for amino acids, adapted specifically for the 4-fluorophenoxyacetyl group.
Preparation of DL-Leucine Intermediate
Although the target compound is based on L-leucine, some processes start with racemic DL-leucine, which can be prepared by a condensation reaction of L-leucine with aldehyde derivatives in organic acid media. According to a Chinese patent (CN102617384A), DL-leucine can be synthesized by suspending L-leucine in an organic acid (such as formic acid, acetate, propionic acid, or butyric acid), adding an aldehyde solution (including formaldehyde, acetaldehyde, propionic aldehyde, butyraldehyde, phenyl aldehyde, or salicylic aldehyde), and reacting at 80–100 °C for 1–3 hours. The product is then concentrated, crystallized by cooling, centrifuged, washed, and dried to obtain DL-leucine in high yield.
Acylation Reaction Conditions
The critical step in synthesizing this compound is the acylation of the amino group of leucine with the 4-fluorophenoxyacetyl moiety. This step involves:
- Dissolving DL-leucine or L-leucine in an aqueous inorganic alkali solution (e.g., sodium hydroxide, potassium hydroxide, sodium carbonate) to maintain the pH between 7.5 and 10.
- Adding the acylating reagent, such as 4-fluorophenoxyacetyl chloride or 4-fluorophenoxyacetic anhydride, dropwise at a temperature range of 5–30 °C to control the reaction rate and avoid side reactions.
- Stirring the mixture to ensure complete reaction.
- Neutralizing the reaction mixture with a mineral acid (such as hydrochloric acid) to a pH of 2.0–2.5, which precipitates the N-acylated leucine.
- Isolating the product by filtration, centrifugation, washing, and drying.
This method parallels the acetylation protocols described for other N-acyl leucine derivatives, adapted for the specific acyl group.
Continuous Flow Acetylation and Racemization Process
A patented continuous flow process (WO2012038515A1) describes an efficient method for acetylation and racemization of leucine derivatives, which can be adapted for this compound synthesis:
- Preparation of a sodium leucinate solution by dissolving L-leucine in sodium hydroxide aqueous solution.
- Introduction of this solution and pure acylating agent (e.g., acetic anhydride or potentially 4-fluorophenoxyacetyl chloride) into a tubular reactor maintained at controlled temperatures (50–90 °C).
- The residence time in the reactor is optimized (1–3 minutes) to achieve high conversion.
- The reaction mixture is cooled and acidified to precipitate the N-acylated leucine.
- The solid product is filtered, washed, and dried.
This process offers advantages such as high yield, short reaction time, and scalability.
Influence of Reaction Parameters
Key parameters influencing the preparation include:
| Parameter | Typical Range/Condition | Effect on Reaction |
|---|---|---|
| pH | 7.5 – 10 (alkaline during acylation) | Ensures amino group is deprotonated for nucleophilic attack |
| Temperature | 5 – 30 °C during acylation | Controls reaction rate and selectivity |
| Molar ratio (acylating agent to leucine) | 1.2 – 2.2 equivalents | Ensures complete acylation |
| Reaction time | 1 – 3 hours (batch), 1–3 minutes (flow) | Sufficient for complete conversion |
| Acidification pH | 2.0 – 2.5 | Precipitates product for isolation |
Analytical Techniques for Product Confirmation
To confirm the successful synthesis and purity of this compound, the following analytical methods are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure, especially the presence of the fluorophenoxyacetyl group and the leucine backbone.
- Infrared (IR) Spectroscopy: Identifies characteristic amide bond formation and functional groups.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and enantiomeric excess.
- Mass Spectrometry (MS): Confirms molecular weight (~251.25 g/mol) and molecular formula (CHFNO... with full formula depending on exact structure).
- Melting Point and Elemental Analysis: Additional confirmation of compound identity and purity.
Summary Table of Preparation Methods
Research Discoveries and Practical Insights
- The fluorinated aromatic ring in the 4-fluorophenoxyacetyl group increases lipophilicity, enhancing membrane permeability and bioavailability of the compound compared to leucine alone.
- Control of pH and temperature during acylation is crucial to prevent side reactions such as hydrolysis or over-acylation.
- Continuous flow methods provide improved reaction control, higher throughput, and better reproducibility, which are advantageous for industrial-scale synthesis.
- The use of different organic acids and aldehydes in the initial leucine modification step can influence the stereochemistry and yield of the intermediate, affecting the final product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenoxy)acetyl]leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the 4-fluorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(4-Fluorophenoxy)acetyl]leucine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and muscle repair.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders such as Niemann-Pick disease Type C
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenoxy)acetyl]leucine involves its uptake into cells via specific transporters. The compound is believed to exert its effects by entering metabolic pathways and influencing signaling processes such as the mTOR pathway. This modulation of cellular processes can lead to therapeutic benefits in various neurological conditions .
Comparison with Similar Compounds
Structural Differences :
- Acetyl-dl-leucine lacks the 4-fluorophenoxy group present in N-[(4-Fluorophenoxy)acetyl]leucine. Instead, it features a simple acetyl group bound to leucine. Functional Implications:
- Acetyl-dl-leucine is clinically validated for treating cerebellar ataxia, with studies suggesting it modulates ion channels or neuronal excitability . The absence of the fluorophenyl group may limit its lipid solubility compared to the target compound.
2-Chloro-N-(4-fluorophenyl)acetamide
Structural Differences :
- This compound replaces the leucine backbone with a chloroacetamide group linked to a 4-fluorophenyl ring.
Functional Implications : - It serves as an intermediate in synthesizing bioactive molecules (e.g., quinolinyloxy acetamides). The chlorine atom increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions, whereas the target compound’s leucine moiety likely prioritizes biocompatibility over synthetic utility .
Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide)
Structural Differences :
- Flufenacet incorporates a thiadiazole ring and trifluoromethyl group, absent in this compound. Functional Implications:
- Used as a herbicide, Flufenacet’s thiadiazole moiety disrupts lipid biosynthesis in plants.
Sulfonamide-Leucine Derivatives (e.g., N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-leucine)
Structural Differences :
- These derivatives feature sulfonamide linkages instead of acetyl groups.
Functional Implications :
Data Table: Key Structural and Functional Comparisons
*Estimated based on structural analogs.
Research Findings and Mechanistic Insights
- Acetyl-dl-leucine : Demonstrated efficacy in cerebellar ataxia via modulation of cerebellar neuronal activity, possibly through NMDA receptor interaction .
- Flufenacet : Herbicidal activity linked to inhibition of very-long-chain fatty acid synthesis, with the 4-fluorophenyl group enhancing membrane permeability .
- 2-Chloro-N-(4-fluorophenyl)acetamide : Intramolecular hydrogen bonding (C–H···O) stabilizes its crystal structure, a feature that may influence solubility in the target compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[(4-Fluorophenoxy)acetyl]leucine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling 4-fluorophenoxyacetic acid with leucine derivatives. A general approach includes activating the carboxylic acid group (e.g., via EDCl/HOBt coupling) under reflux in anhydrous solvents like dichloromethane or DMF. Optimization involves controlling stoichiometry, reaction time (12–24 hours), and temperature (25–40°C). Characterization via IR (to confirm amide bond formation at ~1650 cm⁻¹), ¹H/¹³C NMR (to verify fluorophenyl and acetyl-leucine moieties), and mass spectrometry (for molecular ion confirmation) is critical .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) provides accurate molecular weight confirmation, while ¹H/¹³C NMR resolves structural details (e.g., fluorophenyl proton splitting patterns). Purity is assessed via HPLC with UV detection (λ = 254 nm) and C18 columns. For crystallographic studies, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, though crystallization in polar solvents (e.g., ethanol/water mixtures) may be required .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies involve storing the compound at 25°C/60% RH and 40°C/75% RH for 1–3 months. Samples are analyzed via HPLC for degradation products (e.g., hydrolysis of the amide bond). Thermal stability is assessed via differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures .
Advanced Research Questions
Q. What experimental designs are effective for evaluating the neuropharmacological efficacy of this compound in cerebellar ataxia models?
- Methodological Answer : Preclinical studies use transgenic mouse models (e.g., spinocerebellar ataxia types 1/3) or toxin-induced ataxia. Dosing regimens (oral vs. intravenous) are tested alongside behavioral assessments (rotarod, footprint analysis). Clinical trials employ randomized crossover designs with SARA (Scale for Assessment and Rating of Ataxia) scores and [¹⁸F]-FDG-PET to monitor cerebral glucose metabolism changes. Subgroup analysis (e.g., responders vs. non-responders) accounts for heterogeneous etiologies .
Q. How can conflicting data on the therapeutic efficacy of acetyl-leucine derivatives be resolved?
- Methodological Answer : Contradictions often arise from patient heterogeneity or methodological variability. Meta-analyses stratify results by disease subtype (e.g., SCA vs. idiopathic ataxia). Sensitivity analyses exclude outliers, and PET imaging data (e.g., rCGM in cerebellar vs. cortical regions) are re-evaluated using standardized protocols (e.g., Jülich Histological Atlas alignment). Replicating studies with larger cohorts and blinded PET assessments minimizes bias .
Q. What mechanisms explain the metabolic divergence of this compound compared to unmodified leucine?
- Methodological Answer : The fluorophenoxy group alters membrane permeability and metabolic pathways. In vivo tracer studies using ¹³C-labeled compounds track incorporation into acetyl-CoA and ketone bodies. Comparative LC-MS/MS analysis of plasma metabolites identifies differential catabolism. Electrophysiological assays (e.g., patch-clamp) assess ion channel modulation, as fluorinated moieties may influence PIP2 interactions .
Q. How do neuroimaging techniques (e.g., [¹⁸F]-FDG-PET) quantify cerebral compensation mechanisms in response to this compound treatment?
- Methodological Answer : PET scans pre- and post-treatment measure regional cerebral glucose metabolism (rCGM). Voxel-based statistical parametric mapping (SPM) identifies hypermetabolic cortical regions (e.g., premotor/somatosensory areas) and cerebellar hypometabolism. Correlation analyses link SARA score improvements to rCGM changes in vestibular cortices (p ≤ 0.001, cluster size >10 voxels). Ethical protocols ensure standardized scanner calibration and patient blinding .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing small-sample PET datasets in acetyl-leucine trials?
- Methodological Answer : Non-parametric tests (e.g., Wilcoxon signed-rank) handle non-normal distributions in small cohorts (n < 30). False discovery rate (FDR) correction adjusts for multiple comparisons. Mixed-effects models account for repeated measures (e.g., PET A vs. B). Open-source tools like SPM or FSL streamline preprocessing (motion correction, spatial normalization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
